molecular formula C14H6ClF2NO3 B273781 2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B273781
M. Wt: 309.65 g/mol
InChI Key: XHAOXRCWPDCTCA-QCDXTXTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, also known as CDDO-F, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one exerts its pharmacological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines and animal models. It also reduces oxidative stress, inflammation, and neuronal damage in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to improve cardiovascular function and protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose a challenge for large-scale studies. Moreover, its pharmacokinetic properties and optimal dosing regimen need to be further optimized for clinical translation.

Future Directions

Future research on 2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one should focus on elucidating its molecular targets and signaling pathways, optimizing its pharmacokinetic properties, and developing novel formulations for targeted delivery. Additionally, clinical trials are needed to evaluate its safety and efficacy in various diseases and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step process involving the reaction of furfural with chlorodifluoroacetic anhydride, followed by the reaction of the resulting intermediate with 2-amino-4-chlorophenol and 2,4-pentanedione. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-(2-chloro-4,5-difluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties in various preclinical studies. It has been tested in vitro and in vivo for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases.

properties

Molecular Formula

C14H6ClF2NO3

Molecular Weight

309.65 g/mol

IUPAC Name

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H6ClF2NO3/c15-9-6-11(17)10(16)5-8(9)13-18-12(14(19)21-13)4-7-2-1-3-20-7/h1-6H/b12-4-

InChI Key

XHAOXRCWPDCTCA-QCDXTXTGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F

SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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